methyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate
Overview
Description
Methyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a naphthalene moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate typically involves multiple steps. One common method starts with the preparation of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, which is then reacted with thiazolidine-2,4-dione under specific conditions to form the desired product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ester and thiazolidine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized thiazolidine derivatives.
Scientific Research Applications
Methyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(5E)-2,4-dioxo-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate
- Methyl 2-{(5E)-2,4-dioxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}propanoate
Uniqueness
Methyl [(5E)-2,4-dioxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-3-yl]acetate is unique due to its combination of a naphthalene moiety and a thiazolidine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[(5E)-2,4-dioxo-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c1-3-10-26-16-9-8-13-6-4-5-7-14(13)15(16)11-17-19(23)21(20(24)27-17)12-18(22)25-2/h1,4-9,11H,10,12H2,2H3/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOCYYXOLIVDAQ-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OCC#C)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=C(C=CC3=CC=CC=C32)OCC#C)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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